molecular formula C9H12Br2S B13241436 2-Bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene

2-Bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene

Cat. No.: B13241436
M. Wt: 312.07 g/mol
InChI Key: HHYSOYKPIXQSTF-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene is a brominated thiophene derivative featuring dual bromine substituents: one on the thiophene ring and another on a branched 2,2-dimethylpropyl side chain. This compound is structurally unique due to its combination of aromatic bromine and a sterically hindered alkyl bromide group.

Properties

Molecular Formula

C9H12Br2S

Molecular Weight

312.07 g/mol

IUPAC Name

2-bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene

InChI

InChI=1S/C9H12Br2S/c1-9(2,6-10)5-7-3-4-12-8(7)11/h3-4H,5-6H2,1-2H3

InChI Key

HHYSOYKPIXQSTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(SC=C1)Br)CBr

Origin of Product

United States

Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

2-Bromo-3-methylthiophene (CAS 14282-76-9)

  • Structural Differences : Replaces the 3-bromo-2,2-dimethylpropyl group with a methyl substituent. The smaller methyl group reduces steric hindrance and increases solubility in polar solvents compared to the bulkier dimethylpropyl chain .
  • Reactivity: Single bromine atom limits its utility in multi-step coupling reactions. Primarily used as a monomer in conducting polymers and pharmaceutical intermediates.
  • Applications : Widely employed in Suzuki-Miyaura cross-couplings for synthesizing thiophene-based polymers and bioactive molecules .

2-Acetyl-3-bromothiophene (CAS Not Provided)

  • Structural Differences : Features an acetyl group at the 2-position instead of a bromine atom. The electron-withdrawing acetyl group enhances electrophilic substitution reactivity .
  • Reactivity : Used as a precursor for bioactive heterocycles, including anti-inflammatory chalcones and carbazole alkaloids. The acetyl group facilitates nucleophilic attacks, unlike the brominated alkyl chain in the target compound .
  • Applications : Key intermediate in synthesizing furostifoline derivatives and antibacterial agents .

2-Bromo-3-chlorothiophene (CAS 77893-68-6)

  • Structural Differences : Substitutes the dimethylpropyl bromide with a chlorine atom. Chlorine’s higher electronegativity alters electronic properties, reducing polarizability compared to bromine .
  • Physical Properties : Boiling point (73–75°C at 12 Torr) and density (1.844 g/cm³) suggest lower molecular weight and volatility than the target compound.
  • Applications: Limited to niche reactions where halogen diversity (Br/Cl) is required, such as in selective cross-couplings .

Comparison with Non-Thiophene Brominated Compounds

3-Bromo-2,2-dimethylpropyl Benzoate (CAS 70659-74-4)

  • Structural Differences : An ester derivative with the same 3-bromo-2,2-dimethylpropyl group but lacks the thiophene ring. The benzoate ester introduces π-π stacking capabilities absent in the target compound .
  • Applications: Primarily used in organic synthesis as a bulky ester intermediate. Its non-aromatic structure limits use in conductive materials compared to brominated thiophenes .

Key Research Findings and Data Tables

Table 1: Physical and Chemical Properties Comparison

Compound Molecular Weight Boiling Point (°C) Density (g/cm³) Key Substituents
2-Bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene ~328.0* Not Reported Not Reported Br (thiophene), Br (alkyl)
2-Bromo-3-methylthiophene 177.06 ~200–210 (est.) 1.65 (est.) Br, CH₃
2-Acetyl-3-bromothiophene 193.06 Not Reported Not Reported Br, COCH₃
2-Bromo-3-chlorothiophene 197.48 73–75 (12 Torr) 1.844 Br, Cl

*Estimated based on molecular formula.

Regulatory and Environmental Considerations

Brominated compounds, including the target molecule, are subject to stringent regulations due to persistence and toxicity risks. For example, and list brominated flame retardants (e.g., pentabromotoluene) as restricted substances. The dual bromine content in 2-Bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene may necessitate compliance with green chemistry protocols to mitigate environmental impact .

Biological Activity

2-Bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene is an organic compound featuring a thiophene ring substituted with bromine atoms and a bulky branched alkyl group. This unique structure contributes to its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. Understanding the biological activity of this compound is crucial for its application in pharmacology and material science.

  • Molecular Formula : C12H14Br2S
  • Molecular Weight : Approximately 335.07 g/mol
  • Structure : The compound contains a thiophene ring with two bromine substituents and a branched alkyl group, which influences its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that 2-Bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene exhibits significant antimicrobial and anticancer properties. The biological activity can be attributed to its ability to interact with various biological targets, potentially leading to the inhibition of specific pathways involved in disease processes.

Antimicrobial Activity

Studies have demonstrated that thiophene derivatives can possess antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown efficacy against multiple cancer cell lines, suggesting that it may inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against common bacterial strains such as E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at concentrations of 50 µg/mL and above.
  • Anticancer Studies :
    • In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with 2-Bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene resulted in a dose-dependent inhibition of cell viability, with IC50 values around 30 µM.

The mechanisms through which 2-Bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene exerts its biological effects are still under investigation but may include:

  • Enzyme Inhibition : Interaction with specific enzymes that play crucial roles in cellular metabolism.
  • Receptor Modulation : Potential binding to cellular receptors that regulate growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage in cancer cells.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 2-Bromo-3-(3-bromo-2,2-dimethylpropyl)thiophene, a comparison with structurally similar compounds is presented:

Compound NameStructural FeaturesUnique Aspects
2-BromothiopheneSingle bromine atom on thiopheneSimpler structure; lower steric hindrance
3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiopheneBromine and chlorine substituentsDifferent reactivity profile due to chlorine
4-BromothiopheneBrominated at the 4-positionVaries in electronic properties due to substitution position

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